(2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-(4-methylphenyl)ethanamide
Description
2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic bioactive molecules.
Properties
Molecular Formula |
C20H22N2O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-14-8-10-16(11-9-14)21-19(23)12-18-17-7-5-4-6-15(17)13-20(2,3)22-18/h4-12,22H,13H2,1-3H3,(H,21,23)/b18-12- |
InChI Key |
BXCCVZJYGJIDAV-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C3=CC=CC=C3CC(N2)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Acylation: The initial step involves the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride.
Reduction: The endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides is reduced.
N-Alkylation: The N-alkylation of N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N-[2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides.
Acid Hydrolysis: The final step involves the acid hydrolysis of the latter.
Chemical Reactions Analysis
2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
- 1-[(1Z)-1-(4-METHYLPHENYL)-3-OXO-1-BUTENYL]DIFLUORIDOBORATE
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and applications.
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